molecular formula C10H13NO3 B13046071 (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13046071
M. Wt: 195.21 g/mol
InChI Key: WPNRMXBILKKMEW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine.

Scientific Research Applications

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid apart from these similar compounds is the presence of both the amino and hydroxy groups on the same phenyl ring. This unique combination of functional groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

WPNRMXBILKKMEW-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC=C1O)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.